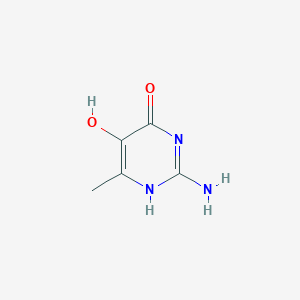
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of several essential biological molecules, including nucleotides and vitamins. While specific studies directly on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one might be scarce, related research provides valuable insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one analogs, often involves multicomponent reactions, offering efficient and versatile routes to a wide variety of functionalized compounds. An example includes the catalyst-free, aqueous ethanol-mediated synthesis of 6-hydroxypyrimidine derivatives, demonstrating the importance of green chemistry principles in synthesizing such compounds (Ibberson et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals the presence of hydrogen bonding and pi-stacking interactions, crucial for their structural stability and potential biological activities. The crystal structure of related compounds showcases 1D chained structures formed by hydrogen bonds and further assembled into 3D networks, highlighting the significance of non-covalent interactions (Wang, 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse, including their participation in multicomponent reactions to synthesize novel compounds with potential antioxidant activity. These reactions are facilitated by the functional groups present on the pyrimidine ring, allowing for various substitutions and modifications (Ibberson et al., 2023).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the presence of hydroxy and methyl groups. These properties are essential for determining their applications in chemical and pharmaceutical fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one derivatives, are shaped by their functional groups. Studies on similar compounds highlight the role of amino and hydroxy groups in forming hydrogen bonds and other non-covalent interactions, which can affect their chemical behavior and potential as biological agents (Ali et al., 2021).
Aplicaciones Científicas De Investigación
Pharmacogenetics and Personalized Medicine
Research on MTHFR polymorphisms, which relate to enzymes involved in one-carbon metabolism, underscores the potential for personalized medicine. These genetic variants can impact the effectiveness and toxicity of certain medications, emphasizing the importance of genetic insights for individualized therapy. This area of study could be relevant for compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one due to its structural similarities to bioactive pyrimidines involved in metabolic pathways (De Mattia & Toffoli, 2009).
Synthetic Pathways and Medicinal Chemistry
The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of innovative synthetic pathways. Such research underscores the utility of hybrid catalysts for developing bioavailable compounds, suggesting a broader application for structurally related compounds in drug development and industrial applications (Parmar, Vala, & Patel, 2023).
Antioxidant Activity Analysis
The study of antioxidants in various fields, including food engineering and medicine, highlights the critical role of analytical methods in determining antioxidant activity. This research area, while not directly linked, suggests potential investigations into the antioxidant properties of compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, given the increasing interest in the health implications of antioxidant compounds (Munteanu & Apetrei, 2021).
Neurotransmitter Synthesis and Brain Function
Studies on α-Methyl-l-tryptophan (α-MTrp) as an artificial amino acid analog of tryptophan for determining brain serotonin synthesis rates provide insights into the importance of amino acids and their analogs in neurochemistry. This suggests potential research avenues for understanding the role of similar compounds in neurotransmitter synthesis and function, which could have implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOARNJMDDAHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one | |
CAS RN |
14405-13-1 |
Source


|
| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)



